![molecular formula C18H38N2O2 B4256295 8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol](/img/structure/B4256295.png)
8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol
Overview
Description
8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol, also known as DMHP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DMHP belongs to the class of compounds known as piperidines, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol is not fully understood, but it is believed to act on the GABAergic system in the brain. 8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol has been shown to enhance GABA-mediated inhibition in animal models, which may account for its anxiolytic and analgesic effects. 8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol may also modulate the activity of ion channels, particularly those involved in calcium signaling, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects. 8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which could account for its analgesic and anxiolytic effects.
Advantages and Limitations for Lab Experiments
8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research on 8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol. One area of interest is its potential as a treatment for chronic pain and anxiety disorders, as well as its potential neuroprotective effects in various neurological conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol and to optimize its synthesis and formulation for clinical use.
Scientific Research Applications
8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have potent analgesic and anxiolytic effects in animal models, and may have potential as a treatment for chronic pain and anxiety disorders. 8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
8-[4-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]-2,6-dimethyloctan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O2/c1-16(6-5-10-18(2,3)22)7-11-20-12-8-17(9-13-20)19(4)14-15-21/h16-17,21-22H,5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCTUALRPLRQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCN1CCC(CC1)N(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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